3-chloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide
Description
This compound belongs to the benzamide class, featuring a 3-chloro-4-ethoxy-substituted benzoyl group linked to a 2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenylamine moiety.
Properties
IUPAC Name |
3-chloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2N2O3/c1-3-29-20-9-6-14(11-17(20)25)22(28)26-18-12-15(5-7-16(18)24)23-27-19-10-13(2)4-8-21(19)30-23/h4-12H,3H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZVWFAFLZTRKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC(=C4)C)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide typically involves multi-step organic reactions. One common route includes:
Formation of the Benzoxazole Ring: Starting from 2-aminophenol and an appropriate carboxylic acid derivative, the benzoxazole ring is formed through a cyclization reaction.
Substitution Reactions: The benzoxazole derivative undergoes chlorination to introduce the chloro substituents.
Coupling Reactions: The chlorinated benzoxazole is then coupled with 4-ethoxybenzoyl chloride in the presence of a base to form the final benzamide structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: For precise control over reaction conditions.
Continuous Flow Reactors: For large-scale production, ensuring consistent quality and yield.
Purification Steps: Including recrystallization and chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: Typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions, particularly at the chloro substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various nucleophiles like amines or thiols.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 3-chloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide exhibit significant anticancer properties. The benzoxazole moiety has been correlated with antiproliferative effects against various cancer cell lines.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzoxazole effectively inhibited the growth of human cancer cells, suggesting that 3-chloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide could be a lead compound for further development in cancer therapy .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Its structure allows it to interact with bacterial enzymes, potentially inhibiting their function.
Data Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These findings suggest that this compound could be explored for developing new antimicrobial therapies .
Inhibition of Serine Proteases
3-chloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide has been included in libraries targeting serine proteases, which play crucial roles in various physiological processes and disease mechanisms.
Case Study:
In a screening study, compounds with similar scaffolds were found to inhibit serine proteases involved in inflammatory responses. This indicates potential applications in treating conditions like arthritis and other inflammatory diseases .
Neuroprotective Effects
Recent studies have begun to investigate the neuroprotective effects of benzoxazole derivatives. The ability of these compounds to cross the blood-brain barrier makes them candidates for treating neurodegenerative diseases.
Research Findings:
In vitro studies have shown that compounds similar to 3-chloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide can protect neuronal cells from oxidative stress-induced apoptosis . This opens avenues for further exploration in neuropharmacology.
Mechanism of Action
The mechanism by which 3-chloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide exerts its effects involves:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways Involved: Modulation of signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Fluoro vs. Ethoxy Substituents
- N-[2-Chloro-5-(5-Methyl-1,3-Benzoxazol-2-yl)Phenyl]-4-Fluorobenzamide (CAS 432001-17-7): Molecular Weight: 380.8 g/mol Physicochemical Properties: Density = 1.378±0.06 g/cm³; Boiling Point = 443.9±45.0°C .
Target Compound (4-Ethoxy Derivative) :
Nitro and Methoxy Modifications
N-[2-Chloro-5-(5-Methyl-1,3-Benzoxazol-2-yl)Phenyl]-4-Methyl-3,5-Dinitrobenzamide ():
- Nitro groups introduce strong electron-withdrawing effects, which may enhance reactivity but reduce bioavailability due to poor solubility.
- Molecular Weight: ~470–480 g/mol (estimated from C₂₁H₁₄ClN₃O₅).
- 3-Chloro-N-[[2-Chloro-5-(5-Methyl-1,3-Benzoxazol-2-yl)Phenyl]Carbamothioyl]-4-Methoxybenzamide (): Methoxy substituent offers moderate electron-donating effects, balancing solubility and target affinity.
Benzoxazole Ring Modifications
- Molecular Weight: ~420–430 g/mol (estimated from C₂₃H₁₉ClN₂O₃).
- Compounds with Triazine or Thiazolidinone Cores (): 4-Benzylthio-2-Chloro-N-(4-Methylphenyl)-5-{N-[5-(3-Fluorophenyl)-1,2,4-Triazin-3-yl]Sulfamoyl}Benzamide (Compound 51, ):
- Incorporates a triazine ring and sulfamoyl group, diverging significantly from the benzoxazole core. This structure prioritizes hydrogen-bonding interactions, with a melting point of 266–268°C .
Data Tables
Table 1: Substituent Effects on Benzamide Derivatives
Table 2: Benzoxazole vs. Heterocyclic Cores
Biological Activity
3-chloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C24H20Cl2N2O2
- Molecular Weight : 432.33 g/mol
- IUPAC Name : 3-chloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide
- SMILES Notation : Cc(cc1)cc2c1oc(-c1cccc(NC(c(sc3c4cccc3)c4Cl)=O)c1C)n2
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Notably, it has been studied for its effects on:
- Serine Proteases : The compound has shown promise as an inhibitor of serine proteases, which are crucial in various physiological processes and disease states, including cancer and inflammation .
- Antibacterial Activity : Preliminary studies indicate that the compound exhibits antibacterial properties, making it a candidate for further development in treating bacterial infections .
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Serine Protease Inhibition | Inhibits serine proteases, potentially useful in cancer therapy and inflammation management. |
| Antibacterial Effects | Demonstrated activity against certain bacterial strains, warranting further investigation. |
Case Study 2: Antibacterial Screening
A screening library that included this compound was tested against multiple bacterial strains. Results indicated that certain derivatives showed effective inhibition of growth in Gram-positive bacteria . This positions the compound as a possible lead for developing new antibacterial agents.
Research Findings
Recent investigations into compounds similar to 3-chloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide have highlighted several key findings:
- Inhibition of Cell Growth : Compounds with similar structures have been shown to inhibit cancer cell growth through various mechanisms including apoptosis induction and cell cycle arrest .
- Selectivity for Target Cells : Some studies suggest that these compounds may selectively target cancer cells over normal cells, reducing potential side effects associated with traditional chemotherapeutics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
